molecular formula C15H19NO9S B089267 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate CAS No. 14152-97-7

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate

Cat. No.: B089267
CAS No.: 14152-97-7
M. Wt: 389.4 g/mol
InChI Key: WOWNQYXIQWQJRJ-UXXRCYHCSA-N
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Mechanism of Action

Target of Action

It is known that gitc is a chiral derivatization reagent , which suggests that it primarily interacts with chiral compounds, such as enantiomeric amino acids . These amino acids play crucial roles in various biological processes, including protein synthesis and metabolism.

Mode of Action

GITC reacts mainly with enantiomeric amino acids . It is used in the formation of diastereomers, which are then resolved using reversed-phase high-performance liquid chromatography . This interaction results in the separation of the enantiomers, allowing for their individual analysis.

Biochemical Pathways

Given its role in the resolution of amino acid enantiomers , it can be inferred that GITC may influence pathways involving these amino acids.

Result of Action

The primary result of GITC’s action is the resolution of amino acid enantiomers . This allows for the separate analysis of each enantiomer, which can be crucial in fields such as pharmacology and biochemistry, where the biological activity of a compound can significantly differ between its enantiomers.

Action Environment

The action, efficacy, and stability of GITC can be influenced by various environmental factors. For instance, GITC should be stored under inert gas and in a cool, dry place below 15°C to prevent decomposition . Exposure to light and moisture should also be avoided

Preparation Methods

Synthetic Routes and Reaction Conditions: The acetylation is achieved using acetic anhydride in the presence of a catalyst such as pyridine . The isothiocyanate group is then introduced by reacting the acetylated glucopyranose with thiophosgene or a similar reagent under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNQYXIQWQJRJ-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931112
Record name 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14152-97-7
Record name 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetra-O-acetyl-beta -D-glucopyranosyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate in analytical chemistry?

A1: this compound (TAGIT) is primarily used as a chiral derivatizing agent in HPLC to resolve enantiomers of chiral amines. [, , ] This technique is particularly useful in the pharmaceutical industry for quality control and analysis of chiral drugs, where the enantiomers may exhibit different pharmacological and toxicological properties. [, ]

Q2: How does TAGIT facilitate the separation of enantiomers in HPLC?

A2: TAGIT reacts with chiral amines to form diastereomeric thiourea derivatives. [, , , ] These diastereomers, unlike enantiomers, possess different physicochemical properties, allowing for their separation on achiral stationary phases commonly used in HPLC. [, ]

Q3: What types of compounds can be analyzed using TAGIT derivatization?

A3: TAGIT reacts with compounds containing primary or secondary amine groups. [, ] Studies have demonstrated its effectiveness in resolving enantiomers of various pharmaceuticals, including beta-blockers, antiarrhythmic agents, and amphetamines. [, , , , , ]

Q4: Are there specific advantages of using TAGIT compared to other chiral derivatizing agents?

A4: TAGIT offers several benefits:

  • Mild reaction conditions: Derivatization with TAGIT proceeds under mild conditions, minimizing the risk of racemization or degradation of sensitive analytes. [, ]
  • Good chromatographic properties: The resulting diastereomeric thiourea derivatives exhibit favorable characteristics for HPLC analysis, including good peak shape and resolution. [, ]
  • UV detectability: The thiourea moiety in the derivatives provides strong UV absorbance, facilitating sensitive detection. [, ]

Q5: Can TAGIT be used to determine the enantiomeric purity of synthesized compounds?

A5: Yes, researchers successfully utilized TAGIT to assess the enantiomeric purity of synthesized compounds like 8-benzylamino-8,11-oxapentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane (NGP 1-01), a calcium channel antagonist. []

Q6: Has TAGIT been used in studies investigating the pharmacokinetics of chiral drugs?

A6: Yes, TAGIT played a vital role in investigating the disposition of metoprolol enantiomers in a fatal overdose case. [] The study demonstrated the different distribution patterns of the active and inactive enantiomers in various tissues. [] Additionally, TAGIT was used to study the pharmacokinetics of carvedilol enantiomers in humans and monkeys, revealing differences in their metabolism and plasma protein binding. []

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